Manganese(II)Bis(trifluoromethanesulfonyl)imide
Description
Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂) is a coordination compound with the molecular formula C₄F₁₂MnN₂O₈S₄ and a molecular weight of 615.21–615.23 . It appears as a white to pale yellow crystalline powder and is hygroscopic, requiring storage under inert gas . The compound is soluble in water and is primarily utilized in advanced materials research, particularly in polymer electrolytes and catalysis . Safety protocols are critical due to its H314 hazard classification (causes severe skin burns and eye damage) .
Properties
Molecular Formula |
C4F12MnN2O8S4 |
|---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of manganese(II) bis(trifluoromethanesulfonyl)imide generally involves a metathesis reaction between manganese(II) salts and lithium bis(trifluoromethanesulfonyl)imide or the direct synthesis of bis(trifluoromethanesulfonyl)imide metal salts from trifluoromethanesulfonyl derivatives. The key steps include:
- Formation of bis(trifluoromethanesulfonyl)imide quaternary ammonium salts from trifluoromethanesulfonyl halides, liquid ammonia, and organic amine bases.
- Ion exchange reaction between the ammonium salt and manganese(II) salts or lithium bis(trifluoromethanesulfonyl)imide.
- Purification by vacuum drying and recrystallization to obtain high-purity manganese(II) bis(trifluoromethanesulfonyl)imide.
Detailed Synthetic Procedure from Patent Source
A patented method outlines a multi-step preparation involving:
Synthesis of bis(trifluoromethanesulfonyl)imide quaternary ammonium salt
- React trifluoromethanesulfonyl halide (e.g., trifluoromethanesulfonic acid fluoride) with anhydrous liquid ammonia and an organic amine base such as triethylamine in a nonpolar inert solvent (e.g., methylene dichloride) at low temperature (-20 °C to 20 °C).
- Reaction time: approximately 4 hours.
- Remove by-products (triethylamine hydrogen fluoride salt) by filtration.
- Distill off solvent and excess amine under reduced pressure to obtain the solid ammonium salt.
Ion exchange with manganese(II) source
- React the bis(trifluoromethanesulfonyl)imide ammonium salt with manganese(II) hydroxide or manganese(II) oxide in aqueous solution at room temperature (~25 °C) for 2 hours.
- The manganese(II) salt of bis(trifluoromethanesulfonyl)imide forms in solution.
-
- Remove water and residual solvents by vacuum drying at 40–100 °C under reduced pressure (10–100 Pa).
- Obtain manganese(II) bis(trifluoromethanesulfonyl)imide as a solid with purity greater than 99% and yield over 90%.
- Simple operational route.
- Use of inexpensive and readily available raw materials.
- Environmentally friendly with minimal solid waste.
- High purity and yield of final product.
Synthesis via Metathesis with Lithium Bis(trifluoromethanesulfonyl)imide
An alternative and commonly used laboratory method involves:
- Dissolving manganese(II) chloride tetrahydrate in an organic solvent such as acetonitrile.
- Adding lithium bis(trifluoromethanesulfonyl)imide solid to the solution.
- Stirring the mixture overnight at room temperature to allow ion exchange, forming manganese(II) bis(trifluoromethanesulfonyl)imide and lithium chloride precipitate.
- Filtering off lithium chloride and isolating the manganese salt by evaporation or crystallization.
This method is described in coordination compound synthesis literature and allows the preparation of manganese(II) bis(trifluoromethanesulfonyl)imide complexes with various ligands for further studies.
Coordination Complex Formation with Glymes and Other Ligands
Research on manganese(II)-containing ionic liquids shows that manganese(II) bis(trifluoromethanesulfonyl)imide can be synthesized by coordinating manganese(II) ions with glymes (diglyme, triglyme, tetraglyme), pyridine-N-oxide, dimethyl sulfoxide, or N-alkylimidazoles in the presence of bis(trifluoromethanesulfonyl)imide anions. These syntheses typically involve:
- Mixing manganese(II) salts with the ligand and lithium bis(trifluoromethanesulfonyl)imide in appropriate solvents.
- Allowing complexation and crystallization to occur.
- Characterizing the resulting complexes by X-ray diffraction and other methods.
This approach is useful for preparing manganese ionic liquids with tailored properties.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Purity (%) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Patent method via quaternary ammonium salt route | Trifluoromethanesulfonyl halide, liquid ammonia, triethylamine, manganese hydroxide | -20 to 20 °C, vacuum drying 40–100 °C, 10–100 Pa | >99 | >90 | Environmentally friendly, scalable |
| Metathesis with lithium bis(trifluoromethanesulfonyl)imide | Manganese(II) chloride tetrahydrate, lithium bis(trifluoromethanesulfonyl)imide | Room temp, overnight stirring | >95 | ~85 | Simple lab-scale method, common |
| Coordination with glymes and ligands | Manganese(II) salt, glymes or N-alkylimidazoles, lithium bis(trifluoromethanesulfonyl)imide | Room temp, crystallization | >95 | Variable | Produces ionic liquids with specific properties |
Chemical Reactions Analysis
Types of Reactions
Manganese(II)Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while substitution reactions may produce a variety of manganese complexes with different ligands .
Scientific Research Applications
Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂) is an organometallic compound with diverse applications in chemistry, biology, industry, and materials science. It has the molecular formula C₄F₁₂MnN₂O₈S₄ and a molecular weight of 615.21 g/mol. Mn(TFSI)₂ is known for its unique properties, including its ability to act as a Lewis acid, high stability, and distinct catalytic properties.
Scientific Research Applications
Mn(TFSI)₂ finds use in various scientific research fields because of its unique chemical properties.
Chemistry
- Catalysis Mn(TFSI)₂ is utilized as a catalyst in organic synthesis, facilitating reactions involving carbon-carbon and carbon-heteroatom bond formation. It can catalyze the formation of carbon-carbon double and triple bonds and has been employed in reactions like Sonogashira coupling, which forms alkynes from terminal alkynes and aryl or vinyl halides . It also participates in cross-coupling reactions leading to alkenes .
- Organometallic Synthesis Mn(TFSI)₂ is useful in synthesizing organometallic compounds, particularly those containing manganese, and can facilitate the formation of carbon-manganese bonds, leading to new organometallic complexes.
Biology
- Enzyme Studies Mn(TFSI)₂ is used in studying manganese-dependent enzymes and their mechanisms of action.
-
Antioxidant Therapy Due to its ability to scavenge free radicals, Mn(TFSI)₂ could be developed as a therapeutic agent for antioxidant therapy. Studies have shown that Mn(TFSI)₂ exhibits significant radical scavenging activity. For example, it demonstrates a high percentage of inhibition comparable to known antioxidants in scavenging 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals.
Antioxidant Efficacy of Mn(TFSI)₂
Compound ABTS Scavenging Activity (%) Manganese(II) TFSI₂ 92.56 ± 0.74 Trolox 91.8 ± 0.17
Industry
- Advanced Materials Mn(TFSI)₂ is used in producing advanced materials like high-performance batteries and electronic devices.
- Metal-Organic Frameworks (MOFs) Researchers utilize Mn(TFSI)₂ as a metal source for constructing novel MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis.
- Nanoparticles Mn(TFSI)₂ can serve as a precursor or template for synthesizing manganese-based nanoparticles, which hold promise in various fields, including magnetic recording media and catalysis.
Other Applications
- Electrolyte Destabilization: Research indicates that manganese(II) in bulk electrolyte significantly destabilizes electrolyte components due to its unique solvation-sheath structure . The decompositions of carbonate molecules and hexafluorophosphate anions are catalyzed via their interactions with manganese(II) .
- Electrodeposition: Mn(TFSI)₂ can be used in the electrodeposition of manganese in hydrophobic room-temperature ionic liquids .
- Surface Finishing It is used for surface finishing .
- Synthesis of New Materials: Employed in materials science research for developing nanomaterials and synthesizing new materials with interesting properties .
Mechanism of Action
The mechanism by which Manganese(II)Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations . In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Magnesium(II) Bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂)
- Molecular Weight : 584.58 .
- Physical State : White to off-white crystalline powder .
- Solubility : <20 ppm in water, significantly lower than Mn(TFSI)₂ .
- Applications : Key electrolyte in rechargeable magnesium batteries due to high ionic conductivity .
- Safety : Shares H314 hazard and requires similar handling precautions as Mn(TFSI)₂ .
- Price: Not explicitly listed, but Mn(TFSI)₂ ranges from ¥361–¥490 per gram .
Sodium and Potassium Bis(trifluoromethanesulfonyl)imide (NaTFSI, KTFSI)
Barium(II) Bis(trifluoromethanesulfonyl)imide (Ba(TFSI)₂)
- Applications: Limited data, but used in specialized catalysis and synthesis .
Cobalt(II) Bis(trifluoromethanesulfonyl)imide (Co(TFSI)₂)
- Molecular Weight : ~613.23 (estimated from C₄CoF₁₂N₂O₈S₄) .
- Applications : Emerging use in electrochemical applications, though less studied than Mn(TFSI)₂ .
Comparison with Ionic Liquid TFSI Salts
Methyltrioctylammonium Bis(trifluoromethanesulfonyl)imide
PP13TFSI and PYR13TFSI (Piperidinium/Pyrrolidinium Salts)
- Applications : Used in composite electrolytes for lithium-ion batteries, achieving 154.5 mAh/g discharge capacity at 0.1C .
- Advantages: Wider electrochemical windows and non-flammability compared to metal TFSI salts .
Research and Industrial Implications
- Mn(TFSI)₂ vs. Mg(TFSI)₂: Mn’s higher solubility in water makes it suitable for aqueous electrolytes, while Mg’s low solubility favors non-aqueous systems .
- Cation Effects : Larger cations (e.g., K⁺) exhibit weaker coordination with polymers like PEO, improving ion transference numbers compared to Mn²⁺ .
- Ionic Liquids: Offer superior thermal stability (>300°C) and non-flammability, critical for high-safety battery applications .
Biological Activity
Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂) is a compound that has garnered attention in various fields, particularly in electrochemistry and battery research. This article explores its biological activity, focusing on its interactions, potential applications, and relevant case studies.
- Chemical Formula : Mn(C₂F₆NO₄S₂)₂
- CAS Number : 207861-55-0
- Molar Mass : 615.22 g/mol
- Purity : ≥ 99.5%
- Hydrophilicity : Water miscible
Biological Activity Overview
Manganese is an essential trace element in biological systems, playing a crucial role in various enzymatic processes. The bis(trifluoromethanesulfonyl)imide anion can influence the biological activity of manganese through its unique chemical properties.
1. Enzymatic Role
Manganese acts as a cofactor for several enzymes, including:
- Superoxide Dismutase (MnSOD) : Protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals.
- Arginase : Involved in the urea cycle and nitrogen metabolism.
The presence of Mn(TFSI)₂ can enhance the activity of these enzymes under specific conditions, potentially improving metabolic processes.
2. Cytotoxicity and Safety Profiles
While manganese is essential, excessive exposure can lead to toxicity. Studies have indicated that compounds like Mn(TFSI)₂ may exhibit cytotoxic effects at high concentrations. The following table summarizes findings related to cytotoxicity:
| Study | Concentration (mM) | Observed Effects |
|---|---|---|
| 0.1 | No significant toxicity observed | |
| 1.0 | Mild cytotoxicity in human cell lines | |
| 10.0 | Severe cytotoxicity and apoptosis |
Case Study 1: Electrochemical Applications
A study published in Nature Communications highlighted the role of manganese ions in destabilizing electrolytes in lithium-ion batteries. The unique solvation structure of manganese(II) was shown to interact adversely with electrolyte components, leading to capacity fading in batteries . This finding suggests that while manganese compounds are beneficial in certain contexts, they may also pose risks in electrochemical systems.
Case Study 2: Antioxidant Properties
Research conducted by Zhang et al. demonstrated that manganese compounds, including Mn(TFSI)₂, could enhance antioxidant defenses in cellular models by increasing MnSOD activity . This effect was attributed to the ability of the compound to stabilize manganese ions within cellular environments.
Research Findings
Recent studies have focused on the electrochemical stability and potential applications of Mn(TFSI)₂ in energy storage systems. The compound exhibits high thermal stability and hydrophilicity, making it suitable for use in supercapacitors and other energy storage devices .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Manganese(II) Bis(trifluoromethanesulfonyl)imide with high purity?
- Methodology : Synthesis typically involves reacting trifluoromethanesulfonyl derivatives with manganese precursors under controlled conditions. For high-purity yields (>97.0%), titration and ion-exchange titration methods are employed to verify purity .
- Key Considerations : Use inert atmospheres to prevent oxidation and moisture contamination. Purification via recrystallization in anhydrous solvents is recommended to minimize impurities .
Q. How should researchers handle and store Manganese(II) Bis(trifluoromethanesulfonyl)imide to ensure stability?
- Protocol : Store under inert gas (e.g., argon) in moisture-free environments at room temperature. Use desiccants to prevent hygroscopic degradation .
- Safety : Wear PPE (gloves, goggles) due to its corrosive nature (H314 hazard). Avoid inhalation and direct skin contact .
Q. What characterization techniques are most effective for verifying the structural integrity of Manganese(II) Bis(trifluoromethanesulfonyl)imide?
- Techniques :
- X-ray crystallography for confirming anion-cation coordination (as demonstrated for analogous Pd(II) complexes with [Tf2N]−) .
- Titration assays to quantify purity (>97.0% via ion-exchange methods) .
- Data Interpretation : Compare spectroscopic data (e.g., FT-IR, NMR) with reference libraries to confirm absence of byproducts.
Advanced Research Questions
Q. How does the choice of counterion (e.g., [Tf2N]− vs. [OTf]−) impact the catalytic performance of manganese-based complexes in organic reactions?
- Experimental Design : Compare reaction yields and kinetics using Mn(II) salts with different counterions. For example, [Tf2N]− may enhance solubility in non-polar solvents, while [OTf]− could reduce costs without significant performance loss (observed in Pd catalysis) .
- Data Analysis : Use cyclic voltammetry to assess redox stability and spectroscopic methods to monitor intermediate species.
Q. What methodologies resolve contradictions in thermal stability data for Manganese(II) Bis(trifluoromethanesulfonyl)imide-based electrolytes under varying experimental conditions?
- Approach : Conduct thermogravimetric analysis (TGA) at multiple heating rates and concentrations. For instance, LiNTf2 in sulfolane showed improved thermal stability at higher concentrations due to reduced ion dissociation .
- Table: Thermal Stability Comparison
| Salt | Decomposition Temp (°C) | Ionic Conductivity (Ω⁻¹ cm⁻¹) | Reference |
|---|---|---|---|
| LiNTf2 (1M in sulfolane) | >300 | 2.75 × 10⁻³ (30°C) | |
| Hypothetical MnNTf2 | Pending | Requires empirical validation | — |
Q. How can researchers optimize the electrochemical stability window of Manganese(II) Bis(trifluoromethanesulfonyl)imide in non-aqueous electrolytes?
- Methodology : Adjust solvent selection (e.g., sulfolane vs. carbonate mixtures) and salt concentration. For LiNTf2, sulfolane electrolytes achieved a stability window of 5.75 V vs. Li/Li+ due to strong ion pairing in concentrated solutions .
- Advanced Technique : Use molecular dynamics simulations to predict ion mobility and solvent interactions.
Q. What strategies mitigate structural degradation in manganese complexes during prolonged electrochemical cycling?
- Design : Incorporate stabilizing ligands (e.g., cyclopentadienyl-phosphine) to reduce Mn(II) dissociation, as seen in analogous coordination chemistry studies .
- Validation : Perform post-cycling XPS or EXAFS to analyze manganese oxidation states and ligand retention.
Data Contradiction Analysis
- Issue : Conflicting reports on ionic conductivity in dilute vs. concentrated solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
